Ethyl 2-bromo-5-fluorobenzoate
Overview
Description
Ethyl 2-bromo-5-fluorobenzoate is a chemical compound with the molecular formula C9H8BrFO2 . It has a molecular weight of 247.06 g/mol . The IUPAC name for this compound is ethyl 2-bromo-5-fluorobenzoate .
Molecular Structure Analysis
The InChI code for Ethyl 2-bromo-5-fluorobenzoate isInChI=1S/C9H8BrFO2/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2H2,1H3
. This code represents the molecular structure of the compound. The compound has a total of 13 heavy atoms . Physical And Chemical Properties Analysis
Ethyl 2-bromo-5-fluorobenzoate has several computed properties. It has a XLogP3-AA value of 2.9, indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability . It has no hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 3 rotatable bonds . The topological polar surface area is 26.3 Ų .Scientific Research Applications
Regioselective Synthesis
Research by Mongin and Schlosser (1996) demonstrated the regioselective ortho-lithiation of chloro and bromo substituted fluoroarenes. For instance, the treatment of 1-chloro-4-fluorobenzene with specific reagents resulted in the formation of 5-chloro-2-fluorobenzoic acid, showcasing the potential of similar compounds in regioselective synthesis processes (Mongin & Schlosser, 1996).
Synthesis of Complex Molecules
Pokhodylo and Obushak (2019) used methyl 2-azido-5-bromobenzoate in the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, illustrating the utility of bromo-fluorobenzoates in the synthesis of complex organic compounds (Pokhodylo & Obushak, 2019).
Continuous-Flow Processes for Pharmaceutical Intermediates
Guo, Yu, and Su (2020) described a continuous-flow process for the production of Floxacin intermediates, utilizing a similar compound, 2,4-dichloro-5-fluorobenzoic acid, for efficient C–C bond formation. This highlights the role of such compounds in improving pharmaceutical manufacturing processes (Guo, Yu, & Su, 2020).
Safety And Hazards
Ethyl 2-bromo-5-fluorobenzoate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area . Protective clothing, gloves, and face protection should be worn when handling this compound .
properties
IUPAC Name |
ethyl 2-bromo-5-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFAIHQRCRQZGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567332 | |
Record name | Ethyl 2-bromo-5-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70567332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromo-5-fluorobenzoate | |
CAS RN |
139911-28-7 | |
Record name | Benzoic acid, 2-bromo-5-fluoro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139911-28-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-bromo-5-fluoro-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139911287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2-bromo-5-fluoro-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl 2-bromo-5-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70567332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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